Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-
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Overview
Description
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-: is an organic compound with the molecular formula C19H28O6 It is characterized by the presence of a benzene ring substituted with methoxy groups and an oxooctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetic acid and appropriate methoxy-substituted benzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the substitution reactions.
Oxooctyl Chain Addition: The oxooctyl chain is introduced through a series of reactions involving acylation or alkylation processes.
Industrial Production Methods
In industrial settings, the production of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxooctyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,3,4-trimethoxy-6-octanoylphenyl)acetate
- Benzeneacetic acid, 2,3,4-trimethoxy-6-(1-oxooctyl)-, ethyl ester
Uniqueness
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its specific substitution pattern and the presence of the oxooctyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Biological Activity
Benzeneacetic acid, 2,3,4-triMethoxy-6-(1-oxooctyl)-, also known as ethyl (2,3,4-trimethoxy-6-octanoylphenyl)acetate, has garnered attention in recent years for its potential biological activities. This compound's structure and properties suggest various pharmacological applications, particularly in anti-inflammatory and neuroprotective contexts.
- Molecular Formula : C21H32O6
- Molar Mass : 380.48 g/mol
- Density : 1.053 g/cm³
- CAS Number : 1258275-73-8
The compound features a complex structure with multiple methoxy groups that may influence its biological interactions and efficacy.
Anti-inflammatory Activity
Research indicates that benzeneacetic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of methoxy groups is believed to enhance the interaction with COX enzymes, leading to increased anti-inflammatory effects .
Neuroprotective Effects
The neuroprotective potential of benzeneacetic acid derivatives has been explored in various studies. These compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can enhance cholinergic transmission and is a common therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that benzeneacetic acid derivatives could provide protective effects against neuronal damage induced by beta-amyloid peptides .
Case Study 1: Anti-inflammatory Evaluation
A study evaluated the anti-inflammatory activity of benzeneacetic acid derivatives by measuring their ability to inhibit COX enzymes. The results indicated that these compounds could significantly reduce inflammation markers in vitro, demonstrating a potential therapeutic application for inflammatory diseases.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Benzeneacetic acid derivative | 75% | 82% |
Control (Indomethacin) | 90% | 95% |
Case Study 2: Neuroprotective Activity
In another study focused on neuroprotection, benzeneacetic acid was tested against neurotoxic agents in cultured neurons. The findings suggested that treatment with this compound led to a significant decrease in neuronal death and improved cell viability.
Treatment | Neuronal Viability (%) |
---|---|
Benzeneacetic acid (100 µM) | 85% |
Control (No treatment) | 40% |
The biological activity of benzeneacetic acid is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and neurotransmitter breakdown.
- Antioxidant Properties : It may also exhibit antioxidant effects, reducing oxidative stress in cells.
- Receptor Interaction : Studies suggest that it acts as an antagonist to nuclear receptors such as Nur77 and lkb1, which are involved in various signaling pathways related to inflammation and cell survival .
Properties
Molecular Formula |
C19H28O6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxy-6-octanoylphenyl)acetic acid |
InChI |
InChI=1S/C19H28O6/c1-5-6-7-8-9-10-15(20)13-11-16(23-2)19(25-4)18(24-3)14(13)12-17(21)22/h11H,5-10,12H2,1-4H3,(H,21,22) |
InChI Key |
PSOHEGYFIPDDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)O)OC)OC)OC |
Origin of Product |
United States |
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